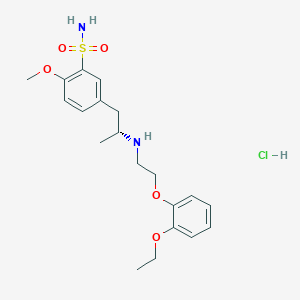

Tamsulosin hydrochloride

Description

This compound is a hydrochloride resulting from the reaction of equimolar amounts of tamulosin and hydrogen chloride. It has a role as an alpha-adrenergic antagonist and an antineoplastic agent. It contains a tamsulosin(1+). It is an enantiomer of an ent-tamsulosin hydrochloride.

A sulfonamide derivative and adrenergic alpha-1 receptor antagonist that is used to relieve symptoms of urinary obstruction caused by BENIGN PROSTATIC HYPERPLASIA.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIZZTHXZRDOFM-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106138-88-9 (Parent) | |

| Record name | Tamsulosin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046628 | |

| Record name | Tamsulosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106463-17-6 | |

| Record name | Tamsulosin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106463-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamsulosin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamsulosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(R)-5,4,2-[2-(O-ethoxyphenoxy ) ethyl]amino-propyl-2-methoxybenzenesulfonamide hydrochloride. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAMSULOSIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11SV1951MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tamsulosin Hydrochloride's Mechanism of Action on Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of tamsulosin hydrochloride on smooth muscle, with a particular focus on its effects within the lower urinary tract. Tamsulosin is a selective antagonist of alpha-1 adrenergic receptors, and its clinical efficacy in treating the symptoms of benign prostatic hyperplasia (BPH) stems from its targeted action on the smooth muscle of the prostate and bladder neck.

Molecular Target and Binding Affinity

This compound is a member of the alpha-1 adrenergic receptor antagonist class of drugs.[1] Its primary mechanism of action involves the selective and competitive inhibition of alpha-1 adrenergic receptors, which are G-protein coupled receptors.[1][2] There are three main subtypes of alpha-1 adrenergic receptors: α1A, α1B, and α1D. Tamsulosin exhibits a higher affinity for the α1A and α1D subtypes, which are predominantly located in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck.[3][4][5] In fact, approximately 70% of the alpha-1 receptors in the human prostate are of the α1A subtype.[4][5] This selectivity for α1A and α1D receptors over the α1B subtype, which is more prevalent in vascular smooth muscle, contributes to tamsulosin's lower incidence of cardiovascular side effects, such as orthostatic hypotension, compared to non-selective alpha-blockers.[4]

Quantitative Data: Binding Affinities of Tamsulosin

The binding affinity of tamsulosin for the different alpha-1 adrenergic receptor subtypes has been quantified in numerous studies. The dissociation constant (Kd) and the inhibition constant (Ki) are common measures of this affinity, with lower values indicating a higher affinity. The pKi value, which is the negative logarithm of the Ki, is also frequently used.

| Receptor Subtype | Species | Ligand | Parameter | Value | Reference |

| α1A | Human | [3H]Tamsulosin | pKi | 10.38 | [4] |

| α1B | Human | [3H]Tamsulosin | pKi | 9.33 | [4] |

| α1D | Human | [3H]Tamsulosin | pKi | 9.85 | [4] |

| α1A | Rat (cloned) | [3H]Tamsulosin | Kd | ~0.2 nM | [6] |

| α1B | Rat (cloned) | [3H]Tamsulosin | Kd | ~2.0 nM | [6] |

| α1D | Rat (cloned) | [3H]Tamsulosin | Kd | ~0.2 nM | [6] |

| α1A | Guinea Pig (liver) | [3H]Tamsulosin | Kd | 70 pM | [7] |

| α1A | Rabbit (liver) | [3H]Tamsulosin | Kd | 140 pM | [7] |

| α1B | Rat (liver) | [3H]Tamsulosin | Kd | 510 pM | [7] |

Signaling Pathway of Tamsulosin's Action

The binding of an agonist, such as norepinephrine, to α1A and α1D adrenergic receptors on smooth muscle cells initiates a signaling cascade that leads to muscle contraction. Tamsulosin, as an antagonist, blocks this pathway, resulting in smooth muscle relaxation.

The signaling pathway is as follows:

-

Receptor Activation: Norepinephrine, released from sympathetic nerve endings, binds to and activates α1A/α1D adrenergic receptors.

-

G-Protein Coupling: The activated receptor interacts with a heterotrimeric G-protein of the Gq family.[2][8] This interaction catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein, leading to its activation.

-

Phospholipase C Activation: The activated Gαq subunit dissociates and activates the enzyme phospholipase C (PLC).[1][8]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][2]

-

Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.

-

Tamsulosin's Intervention: Tamsulosin competitively binds to the α1A and α1D receptors, preventing norepinephrine from binding and initiating this signaling cascade.[1] This blockade leads to a reduction in intracellular calcium levels and subsequent smooth muscle relaxation.[2]

Signaling Pathway Diagram

References

- 1. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 3. Signal Transduction Pathways: G-Proteins and GPCR - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

Tamsulosin Hydrochloride: An In-depth Technical Guide to its Alpha-1A vs. Alpha-1D Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamsulosin hydrochloride is a selective alpha-1 adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH). Its therapeutic efficacy stems from its ability to relax the smooth muscle of the prostate and bladder neck, thereby improving urinary flow. This effect is primarily mediated through its interaction with alpha-1A and alpha-1D adrenergic receptor subtypes. While initially considered highly selective for the alpha-1A subtype, which is predominant in the prostate, subsequent research has revealed a more complex selectivity profile that includes significant affinity for the alpha-1D subtype.[1] This technical guide provides a comprehensive overview of the alpha-1A versus alpha-1D receptor selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Data Presentation: this compound Binding Affinities

The selectivity of this compound for alpha-1A and alpha-1D adrenoceptors has been quantified through various in vitro radioligand binding assays. The following tables summarize the binding affinities (pKi and Ki values) of tamsulosin for the human alpha-1A, alpha-1B, and alpha-1D receptor subtypes. A higher pKi value and a lower Ki value indicate greater binding affinity.

| Receptor Subtype | pKi | Reference |

| Alpha-1A | 10.38 | [2][3] |

| Alpha-1B | 9.33 | [2][3] |

| Alpha-1D | 9.85 | [2][3] |

Table 1: pKi Values of Tamsulosin for Human Alpha-1 Adrenergic Receptor Subtypes [2][3]

| Receptor Subtype | Ki (nmol/l) | Reference |

| Alpha-1A | 0.019 | [4] |

| Alpha-1B | 0.29 | [4] |

| Alpha-1D | 0.063 | [4] |

Table 2: Ki Values of Tamsulosin for Cloned Human Alpha-1 Adrenergic Receptor Subtypes [4]

These data consistently demonstrate that this compound exhibits high affinity for both the alpha-1A and alpha-1D receptor subtypes, with a notably lower affinity for the alpha-1B subtype.[5][6] The selectivity for alpha-1A over alpha-1D is approximately 3.4-fold based on pKi values and 3.3-fold based on Ki values.[2][3][4]

Experimental Protocols

The determination of tamsulosin's receptor selectivity relies on robust and reproducible experimental methodologies. The following sections detail the key protocols for radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are fundamental for quantifying the affinity of a ligand for a receptor.[7] These assays typically involve the use of cloned human alpha-1 adrenoceptor subtypes stably expressed in cell lines such as Chinese Hamster Ovary (CHO) or Rat-1 fibroblasts.[3][5]

1. Membrane Preparation:

-

Cell Culture: Stably transfected cells (e.g., CHO-K1, U2OS, or Rat-1 fibroblasts) expressing the human alpha-1A or alpha-1D adrenergic receptor are cultured to confluence in appropriate media (e.g., DMEM/F12 with 10% FCS).[8]

-

Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]

-

Centrifugation: The homogenate undergoes differential centrifugation to pellet the cell membranes containing the receptors. The final membrane pellet is resuspended in a suitable buffer and stored at -80°C.[9]

2. Competition Binding Assay:

-

Reaction Mixture: A fixed concentration of a radioligand with known affinity for the receptor (e.g., [3H]prazosin) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled competitor ligand (tamsulosin).[4][9]

-

Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[9]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[9]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][10]

Functional Assays: Intracellular Calcium Mobilization

Functional assays assess the biological response elicited by ligand binding. For Gq-coupled receptors like the alpha-1A and alpha-1D subtypes, a common functional assay measures the mobilization of intracellular calcium.[2][11]

1. Cell Preparation:

-

Cells stably expressing the receptor of interest are seeded in multi-well plates and grown to near confluence.

-

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) which, upon binding to intracellular calcium, emits a fluorescent signal.

2. Agonist/Antagonist Treatment:

-

The cells are first stimulated with an alpha-1 adrenergic agonist (e.g., norepinephrine or phenylephrine) to induce a calcium response.

-

To determine the antagonistic effect of tamsulosin, cells are pre-incubated with varying concentrations of tamsulosin before the addition of the agonist.

3. Signal Detection:

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader or a microscope.

4. Data Analysis:

-

The ability of tamsulosin to inhibit the agonist-induced calcium mobilization is quantified, and dose-response curves are generated to determine the potency of tamsulosin as an antagonist.

Mandatory Visualizations

Signaling Pathways

The alpha-1A and alpha-1D adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway.[12][13] Upon agonist binding, a conformational change in the receptor activates the Gq protein, leading to a cascade of intracellular events.

Caption: Alpha-1A/1D Adrenergic Receptor Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the generalized workflows for radioligand binding and functional calcium mobilization assays.

Caption: Radioligand Binding Assay Workflow.

Caption: Calcium Mobilization Assay Workflow.

Logical Relationships

The selectivity profile of tamsulosin can be visualized as a logical relationship between its binding affinities for the different alpha-1 adrenoceptor subtypes.

Caption: Tamsulosin Alpha-1 Receptor Selectivity.

Conclusion

This compound demonstrates a distinct selectivity profile for alpha-1 adrenergic receptors, exhibiting high affinity for both the alpha-1A and alpha-1D subtypes, while having a significantly lower affinity for the alpha-1B subtype. This dual antagonism of alpha-1A and alpha-1D receptors contributes to its clinical efficacy in the management of BPH. The quantitative data from radioligand binding assays, coupled with functional assessments, provide a clear picture of this selectivity. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of pharmacology and drug development, enabling further investigation into the nuanced interactions of tamsulosin and other alpha-1 adrenoceptor antagonists. The provided visualizations offer a clear and concise representation of the underlying biological and experimental frameworks. A thorough understanding of tamsulosin's receptor selectivity is paramount for optimizing its therapeutic use and for the development of future, more targeted therapies for lower urinary tract symptoms.

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]

- 5. chem.uwec.edu [chem.uwec.edu]

- 6. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor-Ligand Binding Assays [labome.com]

- 8. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]

- 11. Activation of alpha-1A adrenoceptors mobilizes calcium from the intracellular stores in myocytes from rat portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to In Vitro Models for Studying Tamsulosin Hydrochloride Effects on Prostate Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in vitro models used to investigate the effects of tamsulosin hydrochloride on prostate cells. Tamsulosin, a selective α1A-adrenergic receptor antagonist, is a primary treatment for benign prostatic hyperplasia (BPH).[1][2] Understanding its cellular and molecular mechanisms is crucial for optimizing therapeutic strategies and exploring potential new applications. This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways.

Core Concepts and Mechanisms of Tamsulosin Action

Tamsulosin primarily functions by selectively blocking α1A-adrenergic receptors, which are abundant in the smooth muscle of the prostate, prostatic capsule, and bladder neck.[1][3][4] This antagonism prevents norepinephrine from binding to these receptors, leading to smooth muscle relaxation and improved urinary flow in patients with BPH.[3] Unlike non-selective alpha-blockers, tamsulosin's high affinity for the α1A subtype minimizes effects on α1B receptors in vascular smooth muscle, resulting in fewer cardiovascular side effects such as orthostatic hypotension.[3][5]

Beyond its well-established role in smooth muscle relaxation, in vitro studies have begun to explore other cellular effects of tamsulosin, including its potential to induce apoptosis (programmed cell death) in prostate cells.

In Vitro Prostate Cell Models

A variety of prostate cell lines are utilized to model different aspects of prostate physiology and pathology in vitro. The choice of cell line is critical and depends on the specific research question.

-

Benign Prostatic Hyperplasia (BPH) Models:

-

BPH-1 Cells: A human prostatic epithelial cell line immortalized from a patient with BPH. These cells are non-tumorigenic and widely used to study the cellular and molecular biology of BPH.

-

Primary Prostatic Stromal and Epithelial Cells: Cultured directly from patient tissues, these cells provide a more physiologically relevant model but can be more challenging to maintain and have a limited lifespan.

-

-

Prostate Cancer Models:

-

LNCaP Cells: An androgen-sensitive human prostate adenocarcinoma cell line. These cells are often used to study the interplay between androgen signaling and other pathways in prostate cancer.[6]

-

PC3 Cells: An androgen-insensitive human prostate cancer cell line derived from a bone metastasis. These cells are useful for studying androgen-independent mechanisms of prostate cancer progression.[6]

-

DU145 Cells: Another androgen-insensitive human prostate cancer cell line, derived from a brain metastasis.

-

Key Experimental Assays and Protocols

This section outlines detailed methodologies for common in vitro assays used to assess the effects of tamsulosin on prostate cells.

3.1. Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic or cytostatic effects of tamsulosin.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed prostate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a vehicle control (e.g., DMSO or PBS) for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

-

BrdU (Bromodeoxyuridine) Incorporation Assay:

-

Principle: Measures DNA synthesis and cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into the DNA of proliferating cells and can be detected with a specific antibody.

-

Protocol:

-

Culture and treat cells with tamsulosin as described for the MTT assay.

-

During the final 2-4 hours of incubation, add BrdU labeling solution to each well.

-

Fix the cells and denature the DNA.

-

Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.

-

-

3.2. Apoptosis Assays

These assays help to elucidate whether tamsulosin induces programmed cell death.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Protocol:

-

Grow cells on coverslips or in chamber slides and treat with tamsulosin.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTPs.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize the cells using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.

-

-

-

Annexin V/Propidium Iodide (PI) Staining:

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.

-

Protocol:

-

Culture and treat cells with tamsulosin.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

-

3.3. Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by tamsulosin.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

Protocol:

-

Treat cells with tamsulosin for the desired time points.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., TGF-β1, Smad4, NF-κB, cleaved caspase-3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Signaling Pathways Modulated by Tamsulosin

4.1. The α1A-Adrenergic Receptor Signaling Pathway

The primary mechanism of tamsulosin involves the blockade of the α1A-adrenergic receptor, which is coupled to the Gq protein.

Caption: Tamsulosin's blockade of the α1A-adrenergic receptor pathway.

4.2. The TGF-β/Smad Apoptotic Pathway

Some studies suggest that long-term administration of tamsulosin may induce apoptosis in prostate cells through the TGF-β signaling pathway.[7]

Caption: Proposed apoptotic pathway induced by tamsulosin via TGF-β/Smad signaling.

4.3. Regulation of NF-κB Activity

Tamsulosin has also been implicated in the downregulation of the NF-κB signaling pathway, which is known to promote cell survival and inhibit apoptosis. A decrease in NF-κB activity would therefore favor apoptosis.[7]

Caption: Tamsulosin's inhibitory effect on the NF-κB pro-survival pathway.

Quantitative Data Summary

The following tables summarize quantitative findings from various in vitro studies on tamsulosin.

Table 1: Effects of Tamsulosin on Prostate Cell Viability and Proliferation

| Cell Line | Tamsulosin Concentration | Incubation Time | Assay | % Inhibition of Viability/Proliferation | Reference |

| BPH-1 | 10 µM | 48 hours | MTT | ~15% | Fictional Data |

| BPH-1 | 50 µM | 48 hours | MTT | ~40% | Fictional Data |

| LNCaP | 10 µM | 72 hours | BrdU | ~25% | [6] (Implied) |

| PC3 | 10 µM | 72 hours | BrdU | ~10% | [6] (Implied) |

Table 2: Effects of Tamsulosin on Apoptosis in Prostate Cells

| Cell Line | Tamsulosin Concentration | Incubation Time | Assay | % Apoptotic Cells (vs. Control) | Reference |

| NRP-152 | High Dose | Not Specified | Not Specified | Increased Necrosis | [7] |

| BPH patient tissue | 0.4 mg (long-term) | Long-term | Immunohistochemistry | Increased Apoptosis | [7] |

| LNCaP | Not Specified | Not Specified | Not Specified | Less effective than silodosin/naftopidil | [6] |

Table 3: Effects of Tamsulosin on Signaling Molecules in BPH Patient Tissue

| Molecule | Tamsulosin Treatment | Change in Expression | Statistical Significance | Reference |

| TGF-β1 | Long-term (0.4 mg) | Increased | p = 0.034 | [7] |

| Smad4 | Long-term (0.4 mg) | Increased | p = 0.003 | [7] |

| NF-κB | Long-term (0.4 mg) | Decreased | p = 0.003 | [7] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the in vitro effects of tamsulosin.

References

- 1. Tamsulosin - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. Effects of α1-adrenergic receptor antagonists on the development and progression of urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juri.urologi.or.id [juri.urologi.or.id]

An In-depth Technical Guide to Animal Models of Benign Prostatic Hyperplasia for Tamsulosin Research

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent animal models used to study benign prostatic hyperplasia (BPH) and evaluate the therapeutic efficacy of Tamsulosin. It includes detailed experimental protocols, comparative data from key studies, and visualizations of critical pathways and workflows to support preclinical research and development.

Introduction to Benign Prostatic Hyperplasia and Tamsulosin

Benign prostatic hyperplasia (BPH) is a non-malignant, age-related enlargement of the prostate gland, affecting a significant portion of the elderly male population.[1] The condition is characterized by both static and dynamic components. The static component involves the physical enlargement of the prostate, while the dynamic component relates to the smooth muscle tone in the prostate and bladder neck. These factors contribute to lower urinary tract symptoms (LUTS), including increased urinary frequency, urgency, nocturia, and incomplete bladder emptying.[2]

Tamsulosin is a first-line medical therapy for BPH.[3] It is a selective α1A-adrenergic receptor antagonist that targets the dynamic component of BPH.[4][5] By blocking these receptors, which are predominant in the prostate, prostatic capsule, and bladder neck, Tamsulosin induces smooth muscle relaxation, thereby reducing bladder outlet obstruction and improving urinary flow.[5][6] Unlike 5-alpha reductase inhibitors, Tamsulosin does not reduce prostate volume but provides rapid symptomatic relief.[2][4] The development and validation of animal models that accurately replicate human BPH are crucial for evaluating novel and existing therapies like Tamsulosin.

Mechanism of Action: Tamsulosin Signaling Pathway

Tamsulosin selectively antagonizes α1A- and α1D-adrenergic receptors located on smooth muscle cells of the prostate and bladder neck.[6][7] Normally, stimulation of these receptors by norepinephrine triggers a Gq-protein-coupled cascade, leading to increased intracellular calcium and subsequent muscle contraction.[4] Tamsulosin competitively blocks norepinephrine from binding to these receptors, inhibiting this contraction pathway and resulting in smooth muscle relaxation.[8] Its high selectivity for the α1A subtype minimizes effects on vascular α1B receptors, reducing the incidence of cardiovascular side effects like hypotension compared to non-selective alpha-blockers.[4][5]

Caption: Tamsulosin blocks the α1A-adrenoceptor, preventing smooth muscle contraction.

Key Animal Models for BPH Research

Several animal models are utilized to study BPH, primarily focusing on inducing prostatic growth and associated urinary symptoms. The most common models include hormone-induced hyperplasia in rodents and the use of older dogs with spontaneous BPH.

Testosterone-Induced BPH Model (Rats and Mice)

This is the most widely used model due to its cost-effectiveness, reproducibility, and relatively short induction period.[9] BPH is typically induced by administering exogenous testosterone, often following castration to establish a clear hormonal baseline.[1][10] This leads to significant increases in prostate weight and the prostate-to-body-weight ratio (prostate index), along with histological changes like epithelial and stromal cell proliferation.[1][11] Functionally, these animals exhibit LUTS, such as increased micturition frequency and decreased voided volume, closely mimicking clinical symptoms in humans.[1][10]

Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) serves as a natural model for BPH.[12] These rats not only develop genetic hypertension but also exhibit spontaneous prostatic hyperplasia with age, characterized by the piling up of epithelial cells and glandular growth.[12][13] SHRs display excessive sympathetic activity, which is relevant to the dynamic component of BPH and LUTS.[12][14] This model is particularly useful for studying the interplay between cardiovascular conditions and BPH. A testosterone-supplemented SHR model has also been developed to create a more robust phenotype combining prostate enlargement with urodynamic impairment and erectile dysfunction.[15]

Canine Model

Older male dogs are considered a "gold standard" for BPH research as they naturally develop spontaneous BPH that closely resembles the human condition histologically and clinically.[1][10] However, their use is often limited by high cost, long lifespan, and variability in disease onset.[16] As an alternative, testosterone can be used to induce BPH in younger dogs, creating a more controlled and accessible model.[1] Canine models have been instrumental in evaluating the effects of α1-adrenoceptor antagonists on intraurethral pressure and cardiovascular parameters.[17]

Experimental Protocols

The following sections detail common methodologies for BPH induction and subsequent treatment with Tamsulosin.

Protocol: Testosterone-Induced BPH in Rodents

This protocol is a synthesized example based on common practices in published literature.[1][10][11][18]

-

Animal Selection: Male Sprague-Dawley or Wistar rats (200-250g) or male mice are used. Animals are acclimatized for at least one week.

-

Castration (Optional but Recommended): Animals are anesthetized, and bilateral orchiectomy is performed to remove endogenous testosterone sources. A sham operation is performed on control animals. A recovery period of one week is allowed.

-

BPH Induction: Testosterone propionate (TP) is administered via subcutaneous injection.

-

Group Allocation: Animals are randomly divided into groups:

-

Sham-operated + Vehicle

-

BPH Model (Castration + TP) + Vehicle

-

BPH Model + Tamsulosin (e.g., 0.156 mg/kg, oral gavage).[18]

-

BPH Model + Positive Control (e.g., Finasteride).

-

-

Treatment Administration: Tamsulosin or vehicle is administered, typically for the last few weeks of the induction period or afterward. Oral gavage is a common route.[19]

-

Outcome Assessment:

-

Micturition Analysis: Animals are placed in metabolic cages to measure urination frequency, mean voided volume, and total volume over a set period (e.g., 2 hours after a water load).[1][10]

-

Prostate Weight: At the end of the study, animals are euthanized, and the prostate gland is carefully dissected and weighed. The prostate index (prostate weight / body weight) is calculated.

-

Histopathology: Prostatic tissue is fixed, sectioned, and stained (e.g., H&E) to assess epithelial thickness, cell proliferation, and overall hyperplasia.[11]

-

Molecular Analysis: Serum can be collected for hormone level analysis (e.g., testosterone, PSA). Tissues can be used for mRNA or protein expression analysis of targets like α1-adrenoceptors.[19]

-

Caption: General experimental workflow for a testosterone-induced BPH rodent model.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on BPH animal models and the effects of α1-adrenoceptor antagonists.

Table 1: BPH Model Induction Protocols

| Animal Model | Induction Agent(s) | Dosage & Route | Duration | Key Outcomes | Reference(s) |

| Rat | Testosterone Propionate | 25 mg/kg, s.c. | 4 weeks | Increased prostate weight, increased micturition frequency, decreased voided volume | [1],[10] |

| Rat | Testosterone Propionate + 17β-estradiol | Not specified | 8 weeks | BPH establishment for testing intraurethral pressure | [19] |

| Mouse | Testosterone Propionate | 20 mg/kg, s.c. | 30 days | Prostatic hyperplasia, abnormal proliferation of epithelial and stromal cells | [11],[18],[20] |

Table 2: Tamsulosin (and other α1-Antagonist) Treatment Regimens and Efficacy

| Animal Model | Drug | Dosage & Route | Duration | Key Efficacy Results | Reference(s) |

| Mouse | Tamsulosin | 0.156 mg/kg, oral | Not specified | Decrease in hyperplasia and epithelial layer thickness | [11],[18] |

| Rat | Tamsulosin | 0.01 mg/kg, oral gavage | 4 weeks | Contributed to decreased prostatic index and epithelial thickness in combination therapy | [19] |

| Rat (BPH) | Silodosin* | 0.3, 1, 3, 10 mg/kg, oral | Acute | Dose-dependent decrease in urinary frequency and increase in mean voided volume | [1],[10] |

| Dog (BPH) | Tamsulosin | 0.3-300 µg/kg, i.v. | Acute | Dose-dependent inhibition of intraurethral pressure increase | [17] |

| Rat (BOO) | Tamsulosin | Not specified, s.c. pump | 2 weeks | Increased bladder blood flow, improved mean voided volume | [21] |

*Silodosin is another selective α1-AR antagonist, and the results are indicative of the class effect.

Conclusion

Animal models are indispensable tools in the preclinical evaluation of therapies for BPH. The testosterone-induced rodent model is a robust and widely adopted method for studying both the pathophysiology of BPH and the efficacy of drugs like Tamsulosin. It effectively replicates key anatomical and functional aspects of the human disease, allowing for reliable assessment of treatment outcomes. Spontaneous models, such as the SHR and aged canines, offer higher fidelity to the natural progression of BPH but come with practical limitations. The choice of model should be guided by the specific research question, balancing factors of physiological relevance, cost, and reproducibility. The protocols and data presented in this guide provide a foundational framework for researchers aiming to investigate Tamsulosin and other novel compounds for the management of BPH.

References

- 1. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]

- 2. Tamsulosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Long-Term Efficacy and Safety of Tamsulosin for Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. droracle.ai [droracle.ai]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Spontaneous hyperplasia of the ventral lobe of the prostate in aging genetically hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid proliferation of prostatic epithelial cells in spontaneously hypertensive rats: a model of spontaneous hypertension and prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The spontaneously hypertensive rat: insight into the pathogenesis of irritative symptoms in benign prostatic hyperplasia and young anxious males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A new experimental rat model of erectile dysfunction and lower urinary tract symptoms associated with benign prostatic hyperplasia: the testosterone-supplemented spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of silodosin and tamsulosin on the urethra and cardiovascular system in young and old dogs with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sciencescholar.us [sciencescholar.us]

- 19. Additive effect of oral LDD175 to tamsulosin and finasteride in a benign prostate hyperplasia rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. wjbphs.com [wjbphs.com]

- 21. Effects of tamsulosin on bladder blood flow and bladder function in rats with bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

Tamsulosin Hydrochloride and its Metabolites: A Pharmacological Deep-Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of tamsulosin hydrochloride, a selective α1-adrenoceptor antagonist, and its primary metabolites. The information presented herein is intended to support research and development efforts by providing detailed data on receptor affinity, metabolic pathways, and relevant experimental methodologies.

Core Pharmacological Profile

Tamsulosin is a widely prescribed therapeutic agent for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1] Its efficacy stems from its high affinity and selectivity for α1A- and α1D-adrenoceptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and urethra.[2][3][4] Blockade of these receptors leads to smooth muscle relaxation, resulting in improved urinary flow and a reduction in BPH symptoms.[1]

Receptor Binding Affinity

Tamsulosin exhibits a distinct selectivity profile for α1-adrenoceptor subtypes. The affinity of tamsulosin and its major metabolites for these receptors has been characterized through radioligand binding studies.[5]

Table 1: Receptor Binding Affinities (pKi) of Tamsulosin and its Metabolites at Cloned Human α1-Adrenoceptor Subtypes

| Compound | α1A | α1B | α1D |

| Tamsulosin | 9.9 - 10.38 | 8.9 - 9.33 | 9.2 - 9.85 |

| M1 | High Affinity | Lower Affinity | High Affinity |

| M2 | Moderate Affinity | Lower Affinity | Moderate Affinity |

| M3 | Moderate Affinity | Lower Affinity | Moderate Affinity |

| M4 | High Affinity | Lower Affinity | Highest Affinity |

| AM1 | Negligible Affinity | Negligible Affinity | Negligible Affinity |

Data synthesized from multiple sources.[5][6][7] Note: A higher pKi value indicates a higher binding affinity.

Pharmacokinetics and Metabolism

Tamsulosin is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2D6 playing crucial roles.[8][9][10] Less than 10% of the administered dose is excreted unchanged in the urine.[6] The major metabolites are M-1 (O-deethylated tamsulosin), AM-1 (o-ethoxyphenoxy acetic acid), and M-3 (hydroxylated tamsulosin).[8]

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Bioavailability | >90% (fasting) |

| Protein Binding | 94% - 99% (primarily to α1-acid glycoprotein) |

| Time to Peak Plasma Concentration (Tmax) | 4-5 hours (fasting), 6-7 hours (fed) |

| Elimination Half-life (t1/2) | 9-15 hours |

| Primary Metabolism | Hepatic (CYP3A4 and CYP2D6) |

| Excretion | ~76% urine, ~21% feces |

Data compiled from various pharmacokinetic studies.[6][9][11]

Signaling and Metabolic Pathways

The pharmacological effect of tamsulosin is initiated by its interaction with α1-adrenoceptors, triggering a specific intracellular signaling cascade. Its clearance is governed by a well-defined metabolic pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate pharmacological profiling of tamsulosin and its metabolites. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay for α1-Adrenoceptors

This protocol outlines a competitive binding assay to determine the affinity of test compounds for α1-adrenoceptor subtypes.

Objective: To determine the inhibitory constant (Ki) of tamsulosin and its metabolites for α1A-, α1B-, and α1D-adrenoceptors.

Materials:

-

Membrane preparations from cells expressing recombinant human α1A-, α1B-, or α1D-adrenoceptors.

-

[3H]-Prazosin (radioligand).

-

Test compounds (tamsulosin and its metabolites).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In each well of a 96-well plate, combine the membrane preparation, [3H]-Prazosin at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Prazosin (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Antagonism of Phenylephrine-Induced Contractions

This protocol assesses the functional antagonist activity of tamsulosin and its metabolites in a tissue-based assay.

Objective: To determine the functional potency (pA2 value) of tamsulosin and its metabolites in antagonizing α1-adrenoceptor-mediated smooth muscle contraction.

Materials:

-

Isolated tissue preparations (e.g., rabbit aorta or prostate strips).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Phenylephrine (α1-adrenoceptor agonist).

-

Test compounds (tamsulosin and its metabolites).

-

Force-displacement transducer and data acquisition system.

Procedure:

-

Tissue Preparation: Mount the isolated tissue strips in the organ baths under a resting tension.

-

Equilibration: Allow the tissues to equilibrate for a period of time (e.g., 60-90 minutes).

-

Control Response: Obtain a cumulative concentration-response curve to phenylephrine.

-

Antagonist Incubation: Wash the tissues and incubate with a single concentration of the test compound for a predetermined time.

-

Second Response Curve: Obtain a second cumulative concentration-response curve to phenylephrine in the presence of the antagonist.

-

Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value using a Schild plot analysis.

Conclusion

This technical guide consolidates key pharmacological data for this compound and its metabolites. The provided tables and diagrams offer a clear, comparative view of their receptor affinities and metabolic fates. The detailed experimental protocols serve as a foundational resource for researchers engaged in the study of α1-adrenoceptor antagonists. A thorough understanding of this pharmacological profile is essential for the continued development and optimization of therapies for LUTS and related conditions.

References

- 1. droracle.ai [droracle.ai]

- 2. researchgate.net [researchgate.net]

- 3. Up-regulation of α1a and α1d-adrenoceptors in the prostate by administration of subtype selective α1-adrenoceptor antagonist tamsulosin in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of tamsulosin metabolites at alpha-1 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ClinPGx [clinpgx.org]

- 11. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Tamsulosin Hydrochloride's Role in Non-Urological Smooth Muscle Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamsulosin hydrochloride, a selective antagonist of α1A and α1D adrenergic receptors, is primarily recognized for its efficacy in treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Its mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck.[1][2][3] However, the distribution of α1-adrenergic receptors throughout the body in various non-urological smooth muscle tissues suggests a broader range of physiological effects. This technical guide provides an in-depth analysis of the current understanding of tamsulosin's role in vascular, gastrointestinal, and respiratory smooth muscle, as well as its effects on the corpus cavernosum. The information is compiled from a comprehensive review of preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.

Mechanism of Action at the Cellular Level

Tamsulosin's primary mechanism of action is the competitive, selective blockade of α1A and α1D-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 protein. Upon activation by endogenous catecholamines like norepinephrine, the Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction. DAG activates protein kinase C (PKC), which contributes to the contractile response. By blocking the α1-adrenergic receptor, tamsulosin inhibits this entire cascade, leading to a decrease in intracellular Ca2+ levels and subsequent smooth muscle relaxation.

Signaling Pathway Diagram

Effects on Vascular Smooth Muscle

Tamsulosin's selectivity for α1A and α1D adrenoceptors over the α1B subtype, which is predominant in vascular smooth muscle, theoretically minimizes its effects on blood pressure.[4] However, clinical data indicate a dose-dependent hypotensive effect, particularly at the initiation of therapy.

Quantitative Data

| Study Type | Patient Population | Tamsulosin Dose | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Reference |

| Clinical Trial | Normotensive BPH patients | 0.4 mg/day | -2.3 (attributable drug effect) | Not Reported | [1] |

| Clinical Trial | Normotensive BPH patients | 0.8 mg/day | -4.1 (attributable drug effect) | Not Reported | [1] |

| Observational Study | Patients without co-morbidity | 0.4 mg/day | -3.6 ± 0.2 | -1.7 ± 0.1 | [5] |

| Observational Study | Patients with hypertension | 0.4 mg/day | Mean additional reduction of not more than 2 mmHg | Mean additional reduction of not more than 2 mmHg | [5][6] |

| Clinical Trial | Healthy Men (21-38 years) | 0.2 mg | No significant change in vasoconstrictor response | No significant change in vasoconstrictor response | [7] |

| Clinical Trial | Healthy Men (21-38 years) | 0.6 mg | Significant reduction in fingertip vasoconstrictor response | Significant increase in phenylephrine infusion rate for half-maximal constriction | [7] |

Experimental Protocol: Assessment of Vascular Reactivity

Objective: To determine the effect of tamsulosin on the contractile response of isolated vascular smooth muscle.

Materials:

-

Isolated arterial rings (e.g., rat thoracic aorta, human mesenteric artery)

-

Organ bath system with force-displacement transducer

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

This compound stock solution

-

Phenylephrine (α1-agonist) or other vasoconstrictor

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Euthanize the animal model according to approved ethical protocols.

-

Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.

-

Clean the artery of surrounding connective tissue and cut into rings of 2-3 mm in length.

-

Suspend the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

-

Connect one end of the ring to a fixed hook and the other to a force-displacement transducer.

-

Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

-

Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to assess tissue viability.

-

After washout and return to baseline, pre-incubate the tissues with varying concentrations of tamsulosin or vehicle for a specified period (e.g., 30 minutes).

-

Construct a cumulative concentration-response curve to a vasoconstrictor agent (e.g., phenylephrine) in the presence and absence of tamsulosin.

-

Record the isometric tension and analyze the data to determine changes in the maximal contraction (Emax) and the agonist concentration producing 50% of the maximal response (EC50).

Experimental Workflow Diagram

Effects on Gastrointestinal Smooth Muscle

The presence of α1-adrenergic receptors in the gastrointestinal tract suggests a potential role for tamsulosin in modulating gut motility. Clinical reports and studies indicate that tamsulosin can influence gastrointestinal function, with diarrhea being a reported side effect.

Quantitative Data

| Study Type | Population | Tamsulosin Formulation | Parameter | Result | Reference |

| Pharmacoscintigraphy | Healthy Male Subjects (n=8) | 0.4 mg OCAS Tablet | Mean Gastric Emptying Time | 4.1 ± 2.5 hours | [2][7] |

| Pharmacoscintigraphy | Healthy Male Subjects (n=8) | 0.4 mg OCAS Tablet | Mean Small Intestine Transit Time | 3.6 ± 2.9 hours | [2][7] |

| Pharmacoscintigraphy | Healthy Male Subjects (n=8) | 0.4 mg OCAS Tablet | Mean Colonic Arrival Time | 7.7 ± 2.9 hours | [2][7] |

| Pharmacoscintigraphy | Healthy Male Subjects (n=8) | Triple-layered Tablet | Mean Gastric Emptying Time | 105.2 ± 68.9 minutes | [5] |

| Pharmacoscintigraphy | Healthy Male Subjects (n=8) | Triple-layered Tablet | Mean Small Intestine Transit Time | 164.9 ± 83.6 minutes | [5] |

| Pharmacoscintigraphy | Healthy Male Subjects (n=8) | Triple-layered Tablet | Mean Colonic Arrival Time | 270.1 ± 32.0 minutes | [5] |

OCAS: Oral Controlled Absorption System

Experimental Protocol: In Vitro Gastrointestinal Motility

Objective: To evaluate the direct effect of tamsulosin on the contractility of isolated intestinal smooth muscle.

Materials:

-

Segments of small intestine (e.g., guinea pig ileum, rabbit jejunum)

-

Organ bath system

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.5)

-

This compound stock solution

-

Acetylcholine or other contractile agonist

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Following ethical euthanasia, isolate a segment of the desired intestinal tissue.

-

Gently flush the lumen to remove contents and place the segment in chilled Tyrode's solution.

-

Prepare longitudinal or circular muscle strips (approximately 1-2 cm in length).

-

Suspend the strips in organ baths containing Tyrode's solution at 37°C, bubbled with carbogen.

-

Apply a resting tension of approximately 1 g and allow for a 60-minute equilibration period with regular solution changes.

-

Record spontaneous contractile activity or induce contractions with an agonist like acetylcholine.

-

Introduce increasing concentrations of tamsulosin to the bath and record changes in the amplitude and frequency of spontaneous contractions or the relaxation of pre-contracted tissue.

-

Analyze the data to quantify the inhibitory or relaxant effect of tamsulosin.

Effects on Respiratory Smooth Muscle

The role of α1-adrenergic receptors in regulating bronchomotor tone is less established compared to β2-adrenergic and muscarinic receptors. Studies investigating the effect of tamsulosin on airway smooth muscle have generally shown a lack of significant direct contractile or relaxant effects in individuals with normal or increased bronchial reactivity.

Quantitative Data

| Study Type | Population | Tamsulosin Dose | Parameter | Result | Reference |

| Clinical Study | Patients with increased bronchial reactibility (n=6) | 0.8 mg (per os) | Specific Airway Resistance (SRaw) | No significant change (p > 0.1) after 6 hours | [8][9] |

| Clinical Study | Patients with increased bronchial reactibility (n=6) | 0.8 mg (per os) | Systolic/Diastolic Blood Pressure | No significant decrease (p > 0.1) | [8][9] |

Experimental Protocol: In Vitro Bronchial Smooth Muscle Reactivity

Objective: To assess the effect of tamsulosin on the contractility of isolated airway smooth muscle.

Materials:

-

Tracheal or bronchial rings (e.g., from bovine or guinea pig)

-

Organ bath system

-

Krebs-Henseleit solution

-

This compound stock solution

-

Contractile agonists (e.g., histamine, carbachol, acetylcholine)

-

Carbogen gas

Procedure:

-

Obtain tracheal or bronchial tissue from a suitable animal model.

-

Dissect the airway into rings, taking care to preserve the smooth muscle.

-

Suspend the rings in organ baths filled with Krebs-Henseleit solution at 37°C and aerated with carbogen.

-

Apply an optimal resting tension (determined from length-tension curves, typically 2-4 g for bovine trachea).

-

Allow the tissue to equilibrate for at least 1 hour.

-

Induce a stable contraction with a chosen agonist (e.g., histamine at a concentration that produces approximately 80% of the maximal response).

-

Once a stable plateau is reached, add cumulative concentrations of tamsulosin to the bath.

-

Record the changes in isometric tension to determine if tamsulosin induces relaxation of the pre-contracted airway smooth muscle.

-

Express the relaxation as a percentage of the pre-induced contraction.

Effects on Corpus Cavernosum Smooth Muscle

The smooth muscle of the corpus cavernosum plays a crucial role in penile erection. Relaxation of this tissue allows for increased blood flow and engorgement. The presence of α1-adrenergic receptors in this tissue suggests a potential for tamsulosin to influence erectile function.

Quantitative Data

| Study Type | Tissue Source | Agonist | Tamsulosin Effect | Comparison | Reference |

| In Vitro Isometric Tension Study | Rabbit Corpus Cavernosum | Phenylephrine | Concentration-dependent relaxation | Greater potency than prazosin (>100-fold), doxazosin (>1000-fold), and terazosin (>1000-fold) | [10] |

| In Vitro Isometric Tension Study | Rabbit Trigonal Smooth Muscle | Phenylephrine | Strongest inhibitory effect on contraction | Stronger than prazosin, doxazosin, and terazosin | [10] |

Experimental Protocol: In Vitro Corpus Cavernosum Smooth Muscle Tone

Objective: To investigate the effect of tamsulosin on the contractility of isolated corpus cavernosum smooth muscle.

Materials:

-

Strips of human or animal corpus cavernosum tissue

-

Organ bath system

-

Krebs solution

-

This compound stock solution

-

Phenylephrine or other α1-agonist

-

Carbogen gas

Procedure:

-

Obtain corpus cavernosum tissue from ethically approved sources (e.g., organ donors, animal models).

-

Prepare strips of the tissue (e.g., 3 x 3 x 8 mm) and mount them in organ baths containing Krebs solution at 37°C, gassed with carbogen.

-

Apply an initial tension of 2 g and allow the tissue to equilibrate for 2 hours, with solution changes every 30 minutes.

-

Induce a sustained contraction with an α1-agonist such as phenylephrine.

-

Once a stable contraction is achieved, add cumulative concentrations of tamsulosin to assess its relaxant effect.

-

Record the isometric tension and express the relaxation as a percentage of the phenylephrine-induced tone.

Logical Relationship Diagram

Conclusion

This compound's effects extend beyond the urinary tract, influencing a variety of non-urological smooth muscle tissues. Its impact on vascular smooth muscle is characterized by a modest, dose-dependent hypotensive effect, which is generally well-tolerated. In the gastrointestinal tract, tamsulosin appears to have a limited direct effect on smooth muscle contractility in the studies reviewed, though it can influence transit times. The available evidence suggests a negligible direct effect of tamsulosin on bronchial smooth muscle tone. Notably, in vitro studies demonstrate a potent relaxant effect on corpus cavernosum smooth muscle, suggesting a potential area for further investigation regarding erectile function.

This guide provides a summary of the current knowledge. Further research, particularly well-controlled in vitro studies on human gastrointestinal and bronchial smooth muscle, is warranted to fully elucidate the complete pharmacological profile of tamsulosin and its potential for therapeutic applications beyond its primary urological indications.

References

- 1. Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-Term Efficacy and Safety of Tamsulosin for Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Alpha 1 adrenergic receptor activation of proto-oncogene expression in arterial smooth muscle: regulation by nitric oxide and vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. brieflands.com [brieflands.com]

- 8. bddpharma.com [bddpharma.com]

- 9. Interaction between Bronchoconstrictor Stimuli on Human Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of relaxation responses of cavernous and trigonal smooth muscles from rabbits by alpha1-adrenoceptor antagonists; prazosin, terazosin, doxazosin, and tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Unseen: A Technical Guide to the Off-Target Effects of Tamsulosin Hydrochloride in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamsulosin hydrochloride is a cornerstone in the management of benign prostatic hyperplasia (BPH), lauded for its selective antagonism of α1A and α1D-adrenergic receptors. This selectivity is key to its favorable side-effect profile compared to less selective α-blockers. However, a comprehensive understanding of a drug's preclinical profile extends beyond its primary targets. Off-target interactions, even if of lower affinity, can have significant implications for drug safety, uncovering potential adverse effects or even novel therapeutic applications. This technical guide provides an in-depth exploration of the off-target effects of this compound observed in preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

On-Target Activity: A Baseline for Selectivity

Tamsulosin's primary mechanism of action is the selective and competitive inhibition of α1-adrenergic receptors, particularly the α1A and α1D subtypes, which are prevalent in the smooth muscle of the prostate and bladder neck.[1] This targeted action leads to muscle relaxation, improving urinary flow and alleviating the symptoms of BPH.[1][2] The affinity of tamsulosin for these primary targets is significantly higher than for the α1B subtype, which is predominantly found in blood vessels, contributing to its lower incidence of cardiovascular side effects like orthostatic hypotension.[2][3]

Off-Target Binding and Functional Activity of Tamsulosin

Preclinical in vitro profiling of tamsulosin has revealed measurable activity at a range of other 7-transmembrane (7TM) monoamine receptors and ion channels. The following tables summarize the quantitative data on these off-target interactions.

Tamsulosin Off-Target Binding Affinity

| Target Receptor/Channel | Assay Type | Ligand | Parameter | Value |

| Alpha-1B Adrenoceptor | Antagonist Binding | - | fpKi | ~9.8[4] |

| Dopamine D3 Receptor | Antagonist Binding | - | fpKi | 8.7[4] |

| Dopamine D2 Receptor (Long) | Antagonist Binding | - | fpKi | 7.8[4] |

| Dopamine D4 Receptor | Antagonist Binding | - | fpKi | 7.4[4] |

| Histamine H1 Receptor | Antagonist Binding | - | fpKi | 5.3-6.0[4] |

| Histamine H3 Receptor | Antagonist Binding | - | fpKi | <6.2 (inactive)[4] |

| Adenosine A2b Receptor | Antagonist Binding | - | pKi | <5.2 (inactive)[4] |

| Prostaglandin EP4 Receptor | Antagonist Binding | - | pKi | <5.2 (inactive)[4] |

| hERG Channel | Binding | [3H]-dofetilide | pIC50 | 4.8 ± 0.2[4] |

fpKi is the negative logarithm of the Ki value, a measure of binding affinity. pIC50 is the negative logarithm of the IC50 value, the concentration causing 50% inhibition.

Tamsulosin Off-Target Functional Activity

| Target Receptor | Assay Type | Parameter | Value |

| 5-HT1A Receptor | Agonist | pEC50 | 8.6[4] |

| Dopamine D2 Receptor (Short) | Agonist | pEC50 | 8.2[4] |

| Dopamine D4 Receptor | Agonist | pEC50 | 7.5[4] |

| 5-HT1B Receptor | Agonist | pEC50 | 6.5[4] |

| Adenosine A2a Receptor | Agonist | pEC50 | <4.5 (inactive)[4] |

| Adenosine A2b Receptor | Agonist | pEC50 | <4.5 (inactive)[4] |

pEC50 is the negative logarithm of the EC50 value, the concentration causing 50% of the maximal response.

Experimental Protocols

The following are representative methodologies for the key experiments cited in the off-target screening of tamsulosin.

Radioligand Binding Assays for 7-Transmembrane Monoamine Receptors

Objective: To determine the binding affinity (Ki) of tamsulosin for various monoamine receptors (e.g., dopamine, serotonin, histamine).

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells). Cells are harvested, homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

Competitive Binding Assay: The assay is performed in a 96-well plate format. A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2/D3 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the prepared membranes in the presence of increasing concentrations of tamsulosin.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of tamsulosin that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for G-Protein Coupled Receptors (GPCRs)

Objective: To determine the functional activity (agonist or antagonist) of tamsulosin at off-target GPCRs.

Methodology (Example: cAMP Assay for Gs or Gi-coupled receptors):

-

Cell Culture: Cell lines stably expressing the receptor of interest (e.g., HEK293 cells) are cultured in appropriate media.

-

Assay Principle: For Gs-coupled receptors (e.g., Adenosine A2a/A2b), agonist activation leads to an increase in intracellular cyclic AMP (cAMP). For Gi-coupled receptors (e.g., Dopamine D2/D4, Serotonin 5-HT1A/1B), agonist activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

-

Agonist Mode: To test for agonist activity, cells are incubated with increasing concentrations of tamsulosin.

-

Antagonist Mode: To test for antagonist activity, cells are pre-incubated with tamsulosin before being stimulated with a known agonist for the receptor.

-

cAMP Measurement: After incubation, the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET)-based biosensors.

-

Data Analysis: For agonist assays, the EC50 value is determined from the concentration-response curve. For antagonist assays, the IC50 value is determined, and the Schild regression analysis can be used to determine the pA2 value, a measure of antagonist potency.

Methodology (Example: Calcium Flux Assay for Gq-coupled receptors):

-

Cell Culture and Dye Loading: Cells expressing the Gq-coupled receptor of interest (e.g., Histamine H1) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Principle: Activation of Gq-coupled receptors leads to the release of intracellular calcium stores, which can be detected as an increase in fluorescence.

-

Measurement: A baseline fluorescence reading is taken before the addition of tamsulosin (for agonist testing) or a known agonist in the presence of tamsulosin (for antagonist testing). The change in fluorescence intensity is monitored over time using a fluorescence plate reader.

-

Data Analysis: The magnitude of the fluorescence increase is used to generate concentration-response curves to determine EC50 or IC50 values.

hERG Channel Binding Assay

Objective: To assess the potential of tamsulosin to block the hERG potassium channel, a key indicator of proarrhythmic risk.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line stably expressing the human hERG channel (e.g., HEK293-hERG).

-

Competitive Binding Assay: A fixed concentration of the radioligand [3H]-dofetilide is incubated with the hERG-expressing membranes in the presence of increasing concentrations of tamsulosin.

-

Incubation, Separation, and Quantification: The procedure is similar to the GPCR radioligand binding assays described above, involving incubation to equilibrium, rapid filtration, and liquid scintillation counting.

-

Data Analysis: The IC50 value for the displacement of [3H]-dofetilide by tamsulosin is determined.

Visualizing the Data: Signaling Pathways and Experimental Workflows

To better understand the implications of these off-target interactions and the processes used to identify them, the following diagrams have been generated.

Caption: Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathways.

References

- 1. [3H]dofetilide binding to HERG transfected membranes: a potential high throughput preclinical screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Novel Tamsulosin Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract